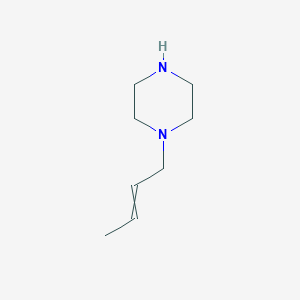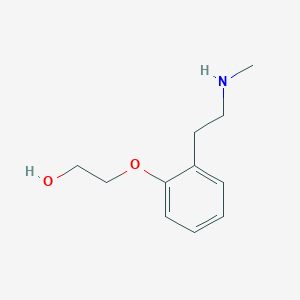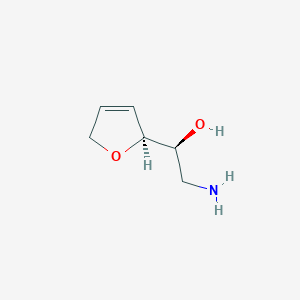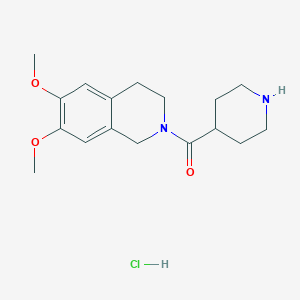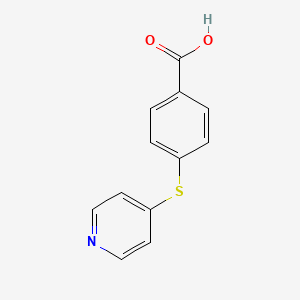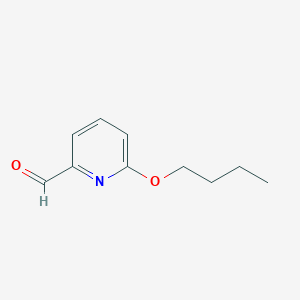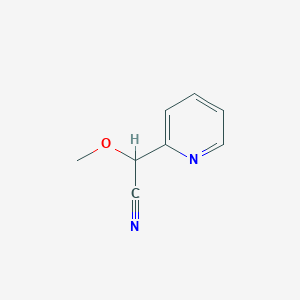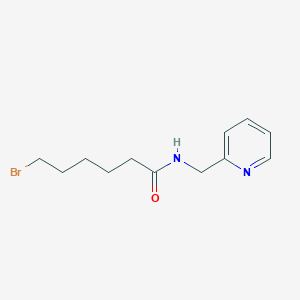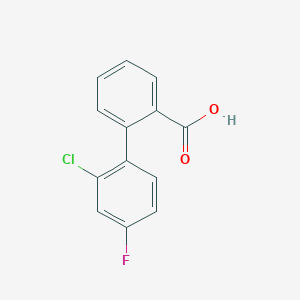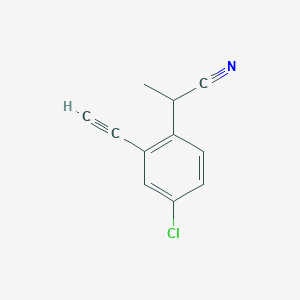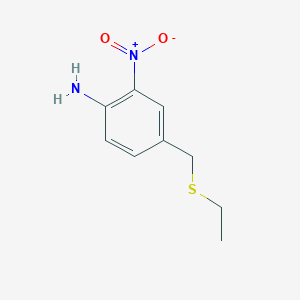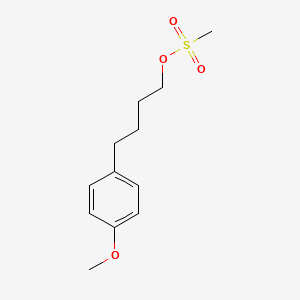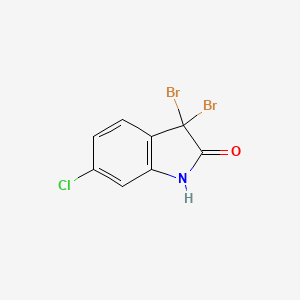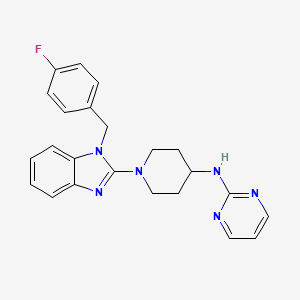![molecular formula C15H24ClFO4SSi B8376955 Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-, 1-methanesulfonate](/img/structure/B8376955.png)
Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-, 1-methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-, 1-methanesulfonate is a synthetic organic compound known for its unique chemical properties and applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tert-butyldimethylsilyloxy group, a 4-chloro-3-fluorophenyl group, and a methanesulfonate ester.
Métodos De Preparación
The synthesis of Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-, 1-methanesulfonate typically involves multiple steps, including the protection of hydroxyl groups, halogenation, and esterification. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-, 1-methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles, resulting in the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-, 1-methanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of biochemical pathways and as a tool for modifying biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-, 1-methanesulfonate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo specific chemical reactions, leading to the modification of target molecules and the regulation of biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Compared to other similar compounds, Benzenemethanol, 4-chloro-alpha-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-fluoro-, 1-methanesulfonate stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
- 2-(Tert-butyldimethylsilyloxy)-1-(4-chlorophenyl)ethyl methanesulfonate
- 2-(Tert-butyldimethylsilyloxy)-1-(3-fluorophenyl)ethyl methanesulfonate
- 2-(Tert-butyldimethylsilyloxy)-1-(4-chloro-3-methylphenyl)ethyl methanesulfonate These compounds share structural similarities but differ in their specific functional groups and chemical reactivity, making each compound unique in its applications and properties.
Propiedades
Fórmula molecular |
C15H24ClFO4SSi |
|---|---|
Peso molecular |
383.0 g/mol |
Nombre IUPAC |
[2-[tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethyl] methanesulfonate |
InChI |
InChI=1S/C15H24ClFO4SSi/c1-15(2,3)23(5,6)20-10-14(21-22(4,18)19)11-7-8-12(16)13(17)9-11/h7-9,14H,10H2,1-6H3 |
Clave InChI |
HFLLYQBRFMFBOG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(C1=CC(=C(C=C1)Cl)F)OS(=O)(=O)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
